Scandium perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

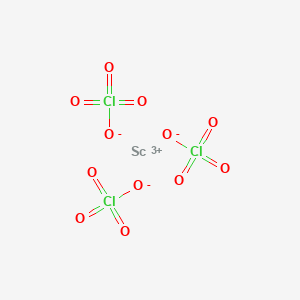

scandium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Sc/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVKRMCXDCYZQK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14066-05-8 | |

| Record name | Scandium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Scandium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of scandium perchlorate (B79767), Sc(ClO₄)₃. It details established synthetic methodologies for both its hydrated and anhydrous forms and summarizes key characterization data from spectroscopic, crystallographic, and thermal analysis techniques. This document is intended to serve as a valuable resource for researchers and professionals working with scandium compounds and their applications.

Synthesis of Scandium Perchlorate

This compound can be synthesized in both hydrated and anhydrous forms through distinct chemical pathways.

Synthesis of Hydrated this compound

The most common method for preparing hydrated this compound involves the reaction of scandium oxide with perchloric acid.[1]

Experimental Protocol:

-

Reactants:

-

Scandium(III) oxide (Sc₂O₃)

-

Perchloric acid (HClO₄) - typically a 70% aqueous solution

-

-

Procedure:

-

Carefully add a stoichiometric amount of scandium(III) oxide to a stirred solution of perchloric acid. The reaction is exothermic and should be controlled, potentially by cooling the reaction vessel in an ice bath.

-

The scandium oxide will dissolve, forming an aqueous solution of this compound according to the following reaction: Sc₂O₃ + 6HClO₄ → 2Sc(ClO₄)₃ + 3H₂O[1]

-

Once the reaction is complete and a clear solution is obtained, the hydrated this compound can be isolated by crystallization. This is typically achieved by slow evaporation of the solvent.

-

-

Purification:

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound is a more complex process that requires the use of strong dehydrating agents to avoid the formation of hydrated species. One established method involves the reaction of hydrated scandium chloride with dichlorine hexoxide (Cl₂O₆).[5]

Experimental Protocol:

-

Reactants:

-

Hydrated scandium(III) chloride (ScCl₃·nH₂O)

-

Dichlorine hexoxide (Cl₂O₆)

-

-

Procedure:

-

Purification:

-

The final product, anhydrous this compound, is obtained as a solid after the removal of the volatile byproducts.

-

Characterization of this compound

A variety of analytical techniques are used to characterize the physicochemical properties and structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Sc(ClO₄)₃ | [2] |

| Molar Mass | 343.30 g/mol | [2] |

| Appearance | White crystalline solid | |

| Density | 1.449 g/mL (for a 40 wt.% solution) | |

| CAS Number | 14066-05-8 | [2] |

Crystallographic Data

X-ray diffraction studies have been conducted on both anhydrous and hydrated forms of this compound.

-

Anhydrous this compound (Sc(ClO₄)₃): Crystallizes in the quadratic system.[5]

-

This compound Nonahydrate (Sc(ClO₄)₃·9H₂O): Isomorphous with the nonahydrates of aluminum and gallium perchlorates.[6]

-

Aqueous Solutions: X-ray scattering measurements on aqueous solutions of this compound indicate that the Sc³⁺ ion forms a first coordination shell with approximately seven water molecules at a distance of 215 pm and a second coordination shell at 410 pm.[7] Solvent-separated ion pairs are the preferred species in these solutions.[7]

| Crystal System | Lattice Parameters (Å) | Reference |

| Anhydrous Sc(ClO₄)₃ | a = 4.1199(5), c = 24.5010(5) | [5] |

Spectroscopic Analysis

Vibrational spectroscopy (Infrared and Raman) provides insights into the bonding and structure of the perchlorate and scandium-oxygen coordination spheres.

-

Anhydrous this compound: Infrared and Raman spectroscopy indicate the presence of bidentate perchlorate groups.[5]

-

Hydrated this compound (in aqueous solution): Raman spectra of aqueous solutions show characteristic bands for the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺.[8]

The table below summarizes the key vibrational frequencies observed for the perchlorate ion in various environments.

| Vibrational Mode | Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) | Reference |

| ν₁ (symmetric stretch) | 935 | 936 | [9][10] |

| ν₂ (symmetric bend) | - | 461 | [10] |

| ν₃ (asymmetric stretch) | 1082-1145 | ~1110 | [9][10] |

| ν₄ (asymmetric bend) | 625-635 | 626 | [9][10] |

Thermal Analysis

Experimental Workflows

The synthesis of hydrated and anhydrous this compound can be visualized through the following workflows.

Caption: Synthesis of Hydrated this compound.

References

- 1. The hydration of the scandium(iii) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Scandium(3+) perchlorate | Cl3O12Sc | CID 11013318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural analysis of two anhydrous perchlorato complexes of scandium (III): Sc (ClO4)3 and Sc (ClO4)3, 0.25 Cl2O6 [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Anhydrous Scandium(III) Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and synthesis of anhydrous scandium(III) perchlorate (B79767), Sc(ClO₄)₃. The information is compiled from available scientific literature to aid researchers and professionals in understanding the key characteristics of this compound.

Crystallographic Data

Anhydrous scandium(III) perchlorate crystallizes in a quadratic system. The established lattice parameters are summarized in the table below. To date, a full single-crystal X-ray diffraction study providing atomic coordinates and space group information has not been widely reported in publicly accessible literature.

| Parameter | Value | Reference |

| Crystal System | Quadratic | [1] |

| a | 4.1199(5) Å | [1] |

| c | 24.5010(5) Å | [1] |

Molecular Structure and Coordination

Spectroscopic studies, including infrared and Raman spectroscopy, have indicated that the perchlorate (ClO₄⁻) groups in anhydrous scandium(III) perchlorate act as bidentate ligands.[1] This suggests a coordination environment where the scandium(III) ion is bonded to oxygen atoms from the perchlorate groups. The molecular structure is reported to be comparable to that of anhydrous gallium(III) perchlorate.[1]

Experimental Protocols

The synthesis of anhydrous scandium(III) perchlorate has been described by Favier and Pascal (1991).[1] The following protocol is based on their reported method.

Synthesis of Anhydrous Scandium(III) Perchlorate

Materials:

-

Hydrated scandium(III) chloride (ScCl₃·nH₂O)

-

Dichlorine hexoxide (Cl₂O₆)

Procedure:

-

Reaction: Hydrated scandium(III) chloride is reacted with dichlorine hexoxide. This initial reaction yields a solvated tris(perchlorato) scandium complex, Sc(ClO₄)₃·0.25Cl₂O₆.[1]

-

Desolvation: The solvated complex is heated to 95°C under dynamic vacuum. This step removes the dichlorine hexoxide solvate, yielding pure, anhydrous scandium(III) perchlorate.[1]

Note: Dichlorine hexoxide is a hazardous and reactive substance and should be handled with extreme caution by experienced personnel in a suitable fume hood.

Visualizations

Experimental Workflow for the Synthesis of Anhydrous Sc(ClO₄)₃

Caption: Synthesis workflow for anhydrous scandium(III) perchlorate.

Proposed Coordination of Scandium(III) Ion

Caption: Bidentate coordination of perchlorate to Scandium(III).

References

Scandium Perchlorate Coordination Chemistry with Oxygen Donor Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of scandium perchlorate (B79767) with a variety of oxygen-donating ligands. Scandium, the lightest of the Group 3 elements, exhibits unique coordination behavior that is of significant interest in fields ranging from catalysis to radiopharmaceutical development.[1][2][3] The perchlorate anion (ClO₄⁻), being weakly coordinating, allows for the systematic study of the interaction between the Sc(III) ion and various oxygen donor ligands. This document details the synthesis, structural characterization, and quantitative parameters of these complexes, offering valuable insights for researchers in the field.

Core Concepts in Scandium(III) Coordination

The trivalent scandium ion (Sc³⁺) is a hard Lewis acid with a relatively small ionic radius (0.745 Å for a coordination number of 6 and 0.870 Å for a coordination number of 8).[2][4] This small size and high charge density lead to a preference for hard donor atoms, such as oxygen. The coordination number of scandium in its complexes can vary, with values of 6, 7, 8, and even 9 being observed, influenced by the steric and electronic properties of the coordinating ligands.[1][5][6] The geometry of these complexes is also diverse, ranging from octahedral to pentagonal bipyramidal and dodecahedral arrangements.[7][8][9]

The weakly coordinating nature of the perchlorate anion is crucial in this area of study. It rarely participates directly in the primary coordination sphere of the scandium ion, thus allowing the oxygen donor ligands to dictate the resulting structure and properties of the complex. However, in some cases, particularly in the absence of sufficient donor ligands or in the solid state, perchlorate ions can coordinate to the metal center.[10][11][12]

Synthesis and Characterization of Scandium Perchlorate Complexes

The synthesis of this compound complexes with oxygen donor ligands typically involves the reaction of a scandium(III) salt, most commonly hydrated scandium(III) perchlorate, with the desired ligand in an appropriate solvent.

General Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these complexes.

Caption: A generalized workflow for the synthesis and characterization of this compound complexes with oxygen donor ligands.

Key Experimental Protocols

Synthesis of Anhydrous Scandium(III) Perchlorate: Anhydrous scandium(III) perchlorate, Sc(ClO₄)₃, can be synthesized by the reaction of dichlorine hexoxide (Cl₂O₆) with hydrated scandium chloride (ScCl₃·nH₂O). The resulting solvated product is heated under vacuum to remove the excess Cl₂O₆ and yield the anhydrous compound.[11]

General Synthesis of this compound Complexes: A common method involves dissolving hydrated scandium(III) perchlorate in a suitable anhydrous solvent, such as ethanol or acetonitrile. The oxygen donor ligand is then added to this solution, often in a stoichiometric ratio. The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The resulting complex can be isolated by slow evaporation of the solvent, cooling, or by the addition of a less-polar solvent to induce precipitation.

Characterization Techniques:

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, coordination number, and geometry.

-

⁴⁵Sc NMR Spectroscopy: With a nuclear spin of 7/2 and 100% natural abundance, the ⁴⁵Sc nucleus is a sensitive probe of the coordination environment around the scandium ion.[4] The chemical shift and linewidth of the ⁴⁵Sc NMR signal are highly dependent on the coordination number and the symmetry of the complex.[4][13][14] For instance, a 0.1 M solution of Sc(ClO₄)₃ in 1 M aqueous HClO₄ is used as a ⁴⁵Sc NMR reference at 0.0 ppm.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the oxygen donor ligand to the scandium ion. A shift in the stretching frequency of the functional group containing the donor oxygen atom (e.g., P=O, S=O, C=O) to a lower wavenumber upon coordination is indicative of bond formation. The perchlorate anion's vibrational modes can also be informative; a single, sharp band around 1100 cm⁻¹ suggests an ionic, non-coordinated perchlorate, while splitting of this band indicates coordination to the metal center.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability of the complexes and the nature of any coordinated or lattice solvent molecules.[15][16][17]

Coordination with Various Oxygen Donor Ligands

The following sections summarize the coordination chemistry of this compound with different classes of oxygen donor ligands.

Phosphine Oxide Ligands

Phosphine oxides (R₃P=O) are excellent ligands for Sc(III) due to the highly polar P=O bond. The coordination chemistry of scandium halides with phosphine oxides has been studied, and similar principles apply to perchlorate systems.[13]

| Ligand | Complex Stoichiometry | Coordination Number | Geometry | Key Observations |

| Triphenylphosphine oxide (Ph₃PO) | --INVALID-LINK--₃ | Typically 4 or 5 | Tetrahedral or Trigonal Bipyramidal | The number of coordinated ligands is often influenced by steric hindrance. |

| Trimethylphosphine oxide (Me₃PO) | --INVALID-LINK--₃ | 6 | Octahedral | The smaller steric bulk of Me₃PO allows for a higher coordination number.[13] |

Sulfoxide Ligands

Sulfoxides (R₂S=O) are another important class of oxygen donor ligands. Their coordination behavior is analogous to that of phosphine oxides.

| Ligand | Complex Stoichiometry | Coordination Number | Geometry | Reference |

| Dimethyl sulfoxide (DMSO) | --INVALID-LINK--₃ | 6 | Octahedral | Expected based on the small size of the ligand. |

| Di-n-butyl sulfoxide (Bu₂SO) | --INVALID-LINK--₃ | 6 | Octahedral | Crystalline complexes with lanthanide perchlorates have been reported.[18] |

Carbonyl Ligands (from ketones, amides, etc.)

While scandium(III) does not typically form stable complexes with carbon monoxide due to the lack of d-electrons for back-bonding, it readily coordinates to the oxygen atom of carbonyl groups in organic molecules like ketones and amides.[19][20][21][22]

The coordination of these ligands can be represented by the following logical relationship:

Caption: The fundamental Lewis acid-base interaction in the coordination of a carbonyl oxygen to a Sc(III) center.

Ether and Alcohol Ligands

Ethers, including crown ethers, and alcohols can also act as oxygen donor ligands for scandium(III). The interaction with crown ethers often involves the encapsulation of the scandium ion or the formation of second-sphere coordination complexes through hydrogen bonding with coordinated water molecules.[8][23] Scandium triflate has been shown to catalyze the deoxygenation of alcohols, proceeding through an oxonium complex intermediate.[24]

Quantitative Data Summary

The following table summarizes typical coordination numbers and geometries observed for scandium(III) with various oxygen donor ligands. Precise bond lengths are highly dependent on the specific ligand and the crystal packing forces and should be consulted from the primary literature for specific complexes.

| Ligand Type | Typical Coordination Number | Common Geometries | Notes |

| Water (Aqua ion) | 6, 7, 8, 9 | Octahedral, Pentagonal Bipyramidal, Dodecahedral, Tricapped Trigonal Prismatic | The coordination number in aqueous solution and in hydrated salts can vary.[1] |

| Phosphine Oxides | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Steric bulk of the R groups on the phosphine oxide plays a significant role.[13] |

| Sulfoxides | 6 | Octahedral | Similar to phosphine oxides, but with potentially less steric hindrance. |

| Carbonyls (ketones, amides) | 6 | Octahedral | Coordination is through the carbonyl oxygen. |

| Ethers (including crown ethers) | 6, 7 | Octahedral, Pentagonal Bipyramidal | Crown ethers can lead to higher coordination numbers and encapsulation.[8][23] |

| Carboxylates | 6, 8 | Octahedral, Dodecahedral | Can act as monodentate or bidentate ligands. |

Applications and Future Directions

The coordination chemistry of scandium is of growing importance, particularly in the development of radiopharmaceuticals. The radioisotopes ⁴⁴Sc and ⁴⁷Sc are promising for PET imaging and radionuclide therapy, respectively.[2][3] The design of chelating ligands with oxygen donor atoms that can form stable and kinetically inert complexes with scandium is a key area of research.[2][14] Understanding the fundamental coordination chemistry of this compound with simple oxygen donor ligands provides a crucial foundation for the rational design of more complex chelators for medical applications.

Furthermore, scandium complexes are being explored as catalysts in organic synthesis.[24] The ability of the Sc(III) ion to act as a strong Lewis acid allows it to activate organic substrates, and the choice of ligand can be used to tune the reactivity and selectivity of the catalyst.

Future research in this area will likely focus on the synthesis and characterization of this compound complexes with novel, multifunctional oxygen donor ligands, the detailed investigation of their solution-state behavior and thermodynamic stability, and the exploration of their potential in catalytic and biomedical applications.

References

- 1. The Synthesis and Structure of a Scandium Nitrate Hydroxy-Bridged Dimeric Complex Supported by Bipyridyl Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–Ligand Interactions in Scandium Complexes with Radiopharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-Ligand Interactions in Scandium Complexes with Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Investigation of ligand field modifications on lanthanideIII complexes. Structure, magnetism and optical properties [inis.iaea.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Primary and secondary coordination of crown ethers to scandium(iii). Synthesis, properties and structures of the reaction products of ScCl3(thf)3, ScCl3·6H2O and Sc(NO3)3·5H2O with crown ethers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Contrasting coordination behavior of Group 12 perchlorate salts with an acyclic N3O2 donor ligand by X-ray crystallography and (1)H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contrasting coordination behavior of Group 12 perchlorate salts with an acyclic N3O2 donor ligand by X-ray crystallography and 1H NMR - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and structural analysis of two anhydrous perchlorato complexes of scandium (III): Sc (ClO4)3 and Sc (ClO4)3, 0.25 Cl2O6 [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

- 13. Scandium halide complexes of phosphine- and arsine-oxides: synthesis, structures and Sc-45 NMR studies - ePrints Soton [eprints.soton.ac.uk]

- 14. Thermodynamic and kinetic study of scandium(III) complexes of DTPA and DOTA: a step toward scandium radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. par.nsf.gov [par.nsf.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Metal carbonyl - Wikipedia [en.wikipedia.org]

- 22. Main group carbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crown ether complexation of scandium(III). Formation and spectroscopic characterisation of ScCl2+–oxacrown species and crystal structures of two scandium dibenzocrowns - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition Analysis of Scandium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of scandium perchlorate (B79767), Sc(ClO₄)₃. Due to a scarcity of specific literature on the thermal analysis of scandium perchlorate, this document leverages established principles of thermal analysis and data from analogous metal perchlorates to present a putative decomposition pathway and representative experimental protocols. This guide is intended to serve as a foundational resource for researchers, enabling the design and interpretation of thermal analysis experiments for scandium-containing compounds. It covers theoretical decomposition stages, detailed experimental methodologies for techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), and methods for evolved gas analysis.

Introduction

This compound, an inorganic compound with the formula Sc(ClO₄)₃, is a powerful oxidizing agent.[1] Its thermal stability and decomposition characteristics are of significant interest in fields ranging from materials science to pyrotechnics. Understanding the thermal behavior of such energetic materials is critical for ensuring safety, predicting reactivity, and developing novel applications. Thermal analysis techniques, including TGA, DTA, and DSC, are indispensable tools for characterizing the decomposition process, identifying intermediate species, and determining the final products.[2][3]

This guide will outline the expected thermal decomposition pathway of this compound, provide standardized protocols for its analysis, and present data in a structured format to facilitate comparison and interpretation.

Predicted Thermal Decomposition Pathway

Based on the behavior of other hydrated metal perchlorates, the thermal decomposition of this compound hydrate, Sc(ClO₄)₃·nH₂O, is expected to proceed through a multi-stage process involving dehydration, decomposition to an intermediate, and finally, the formation of a stable oxide.

A likely decomposition pathway is proposed as follows:

-

Dehydration: The initial stage involves the loss of water molecules of hydration. This is an endothermic process that typically occurs at relatively low temperatures. The number of dehydration steps may vary depending on the specific hydrate.

-

Decomposition to Oxychloride: Following dehydration, the anhydrous this compound is expected to decompose. This is a highly exothermic process involving the release of oxygen and chlorine-containing species. A probable intermediate is scandium oxychloride (ScOCl).

-

Decomposition to Oxide: Upon further heating, the scandium oxychloride intermediate is likely to decompose to the final, stable product, scandium oxide (Sc₂O₃).

The overall proposed reaction sequence is:

Sc(ClO₄)₃·nH₂O(s) → Sc(ClO₄)₃(s) + nH₂O(g) 2Sc(ClO₄)₃(s) → 2ScOCl(s) + 5Cl₂(g) + 11O₂(g) 2ScOCl(s) + O₂(g) → Sc₂O₃(s) + Cl₂(g)

Data Presentation

Table 1: Hypothetical TGA Data for this compound Hydrate Decomposition

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Evolved Species |

| Dehydration | 80 - 200 | Variable (depends on n) | H₂O |

| Decomposition to ScOCl | 250 - 400 | ~55% (from anhydrous) | Cl₂, O₂ |

| Decomposition to Sc₂O₃ | 400 - 600 | ~10% (from ScOCl) | Cl₂ |

Table 2: Hypothetical DTA/DSC Data for this compound Hydrate Decomposition

| Thermal Event | Peak Temperature (°C) | Enthalpy Change | Process |

| Endotherm | ~150 | ΔH > 0 | Dehydration |

| Exotherm | ~350 | ΔH < 0 | Decomposition to ScOCl |

| Exotherm | ~550 | ΔH < 0 | Decomposition to Sc₂O₃ |

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed experimental protocols are recommended for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (typically 1-5 mg) of this compound is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is recommended.

-

Temperature Range: Ambient to 800 °C.

-

Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to purge evolved gases.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage mass loss for each stage.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

-

Objective: To measure the difference in heat flow (DSC) or temperature (DTA) between a sample and an inert reference as a function of temperature.[4][5][6]

-

Apparatus: A calibrated DSC or DTA instrument.

-

Sample Preparation: A small sample (typically 1-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Ambient to 600 °C.

-

Atmosphere: A dynamic inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.

-

-

Data Analysis: The resulting DSC/DTA curve shows endothermic and exothermic peaks corresponding to thermal events such as phase transitions and decomposition. The peak temperatures and integrated peak areas (for DSC) provide information about the transition temperatures and enthalpy changes.

Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Apparatus: A thermal analyzer (TGA or DTA/DSC) coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[7][8]

-

Procedure: The thermal analysis is performed as described above. The gas outlet of the thermal analyzer is connected to the inlet of the MS or FTIR gas cell.

-

Data Analysis: The MS or FTIR spectra are recorded as a function of temperature. The evolved gases are identified by their mass-to-charge ratio (MS) or characteristic infrared absorption bands (FTIR). This allows for the correlation of specific mass loss events with the evolution of particular gaseous species.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed logical relationships and workflows.

Caption: Proposed thermal decomposition pathway of hydrated this compound.

Caption: General experimental workflow for thermal decomposition analysis.

Conclusion

This technical guide provides a foundational framework for the thermal decomposition analysis of this compound. While direct experimental data for this specific compound is limited, the proposed decomposition pathway, structured data tables, and detailed experimental protocols based on analogous compounds offer a robust starting point for researchers. The application of systematic thermal analysis techniques, coupled with evolved gas analysis, will be crucial in elucidating the precise decomposition mechanism and thermal properties of this compound. It is recommended that future work focuses on obtaining empirical data for Sc(ClO₄)₃ to validate and refine the models presented herein.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. cc.oulu.fi [cc.oulu.fi]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. Analysis of perchlorate in water and soil by electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Scandium Perchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandium perchlorate (B79767) (Sc(ClO₄)₃) is a compound of increasing interest in various fields, including catalysis and materials science. Its utility is often dictated by its solubility in non-aqueous media. This technical guide provides a summary of the available information on the solubility of scandium perchlorate in organic solvents. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document also furnishes a generalized experimental protocol for determining the solubility of inorganic salts in organic solvents. This guide is intended to serve as a foundational resource for researchers and professionals working with scandium compounds.

Introduction

Scandium, a rare-earth element, possesses unique chemical properties that make its compounds valuable in specialized applications. This compound, in particular, is a powerful Lewis acid and has potential as a catalyst in organic synthesis. The effectiveness of this compound in these roles is highly dependent on its interaction with the reaction medium, making its solubility a critical parameter. This guide addresses the solubility of this compound in various organic solvents, providing a consolidated view of the current, albeit limited, state of knowledge.

Solubility of this compound: A Qualitative Overview

Potential solvents could include:

-

Alcohols: (e.g., methanol, ethanol, propanol)

-

Ketones: (e.g., acetone, methyl ethyl ketone)

-

Ethers: (e.g., tetrahydrofuran, diethyl ether - though solubility may be lower)

-

Amides: (e.g., dimethylformamide)

-

Sulfoxides: (e.g., dimethyl sulfoxide)

-

Nitriles: (e.g., acetonitrile)

It is crucial to consider the hydration state of the this compound, as the anhydrous and hydrated forms will exhibit significantly different solubilities. The synthesis of anhydrous this compound has been reported and is a critical precursor for solubility studies in non-aqueous solvents.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical data repositories did not yield a set of quantitative solubility data for this compound across a variety of organic solvents. The table below is provided as a template for researchers to populate as data becomes available.

| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) | Reference |

| Data Not Available | ||||

The lack of available data underscores the need for foundational research in this area.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal saturation technique.

4.1. Materials and Equipment

-

Anhydrous this compound

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Inert atmosphere glove box (recommended for handling anhydrous, hygroscopic materials)

-

Analytical instrumentation for scandium quantification (e.g., ICP-OES, AAS)

4.2. Procedure

-

Solvent Preparation: Ensure the organic solvent is of high purity and appropriately dried to minimize the influence of water on solubility.

-

Sample Preparation: In a series of sealed vials, add an excess amount of anhydrous this compound to a known volume or mass of the organic solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature for several hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to achieve a clear separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume or mass of the supernatant (the saturated solution) without disturbing the solid phase. This step is critical and should be performed accurately.

-

Quantification: Dilute the extracted sample to a suitable concentration and analyze the scandium content using a calibrated analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Calculation: From the concentration of scandium in the saturated solution, calculate the solubility in the desired units (e.g., g/100g solvent, mol/L).

4.3. Safety Precautions

-

Perchlorates are strong oxidizing agents and can form explosive mixtures with organic compounds. Handle with extreme care and use appropriate personal protective equipment (PPE).

-

Work in a well-ventilated fume hood.

-

Avoid friction, heat, and shock when handling perchlorate salts.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

This diagram outlines the primary factors that influence the solubility of this compound in organic solvents.

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical but under-documented area of its chemistry. This guide highlights the qualitative expectations for its solubility and provides a robust, generalized experimental protocol for its quantitative determination. The provided visualizations aim to clarify the experimental workflow and the theoretical underpinnings of solubility. It is hoped that this document will serve as a valuable starting point for researchers and professionals, stimulating further investigation into the fundamental properties of this important compound.

References

Quantum Chemical Calculations on Scandium Perchlorate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of scandium perchlorate (B79767) complexes. Scandium's unique properties make it a valuable element in various fields, including catalysis and radiopharmaceuticals. Understanding the coordination chemistry of scandium with ligands and counter-ions like perchlorate is crucial for designing new molecules and materials. Quantum chemical calculations offer a powerful tool to investigate the geometric structures, electronic properties, and energetics of these complexes at the atomic level.

Introduction to Scandium Perchlorate Complexes

Scandium, the lightest of the transition metals, typically exists in the +3 oxidation state. In aqueous solutions, the Sc(III) ion is known to be strongly hydrated. In the presence of perchlorate ions, the coordination environment of scandium is a subject of interest. While perchlorate is often considered a weakly coordinating anion, its interaction with the highly charged Sc(III) ion can influence the structure and reactivity of the resulting complexes. Experimental studies, such as X-ray diffraction, suggest that in aqueous perchlorate solutions, scandium(III) primarily exists as a hydrated cation, with solvent-separated ion pairs being preferred over direct contact ion pairs.[1] However, anhydrous scandium(III) perchlorate, Sc(ClO₄)₃, has been synthesized and structurally characterized, revealing that the perchlorate groups can act as bidentate ligands.[2]

Quantum chemical calculations provide a means to explore these structures and their relative stabilities, offering insights that can be difficult to obtain through experimental methods alone. These calculations can predict key parameters such as bond lengths, bond angles, vibrational frequencies, and complexation energies.

Computational Methodologies

A variety of quantum chemical methods can be employed to study scandium complexes. The choice of method depends on the desired accuracy and the computational cost.

Ab Initio Methods

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a reasonable starting point for geometric optimizations but often lacks quantitative accuracy for energies due to the neglect of electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods to include electron correlation effects, which are crucial for accurately describing the interactions within metal complexes. Calculations on scandium aqua and chloro complexes have been performed at the MP2 level.[3][4]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. DFT methods have been successfully applied to calculate properties of various scandium compounds.[5] The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations.

Basis Sets

The choice of basis set is also a critical parameter in quantum chemical calculations. For scandium, a basis set that can accurately describe the core and valence electrons is necessary. For the ligands, basis sets that include polarization and diffuse functions are often required to describe the bonding and non-bonding interactions accurately. A commonly used basis set for calculations on scandium complexes is 6-31+G*.[3][4]

A typical computational workflow for studying a this compound complex is illustrated below.

Structural and Spectroscopic Data

Quantum chemical calculations can provide a wealth of quantitative data that can be compared with experimental results. The following tables summarize some key calculated and experimental parameters for scandium complexes.

Geometric Parameters

The optimized geometries from quantum chemical calculations provide bond lengths and angles. For example, in aqueous perchlorate solution, the Sc-O bond length for the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, has been a subject of both experimental and theoretical investigation.

| Complex | Method | Basis Set | Sc-O Bond Length (Å) | Experimental Value (Å) |

| [Sc(H₂O)₆]³⁺ | MP2 | 6-31+G* | ~2.18 | 2.18 (EXAFS)[3] |

| [Sc(H₂O)₇]³⁺ | - | - | - | 2.15 (X-ray Diffraction)[1] |

Note: The coordination number of scandium in aqueous solution is still a matter of discussion, with both 6 and 7 being reported.

In the solid state, anhydrous scandium(III) perchlorate features bidentate perchlorate groups.[2] A model for computational investigation could be a monomeric Sc(ClO₄)₃ unit with three bidentate perchlorate ligands.

The proposed coordination of a bidentate perchlorate to a scandium center is depicted in the following diagram.

Vibrational Frequencies

Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computed structures. For the [Sc(H₂O)₆]³⁺ complex, the symmetric Sc-O stretching frequency (ν₁) is a key spectroscopic feature.

| Complex | Method | Calculated ν₁ (cm⁻¹) | Experimental ν₁ (cm⁻¹) |

| [Sc(H₂O)₆]³⁺ | HF | ~394 | 442 (Raman)[3] |

Note: The calculated frequencies are often systematically different from experimental values and may require scaling. The discrepancy for the hexaaqua complex was attributed to the absence of the second hydration sphere in the computational model.[3]

Energetics of Complexation

Quantum chemical calculations can be used to determine the binding energies and enthalpies of complex formation. For instance, the binding energy of water molecules to the Sc(III) ion in the gas phase has been calculated.

| Complex | Method | Binding Energy (kcal/mol) |

| [Sc(H₂O)₆]³⁺ | MP2 | -543.8 |

This calculated binding energy for the [Sc(H₂O)₆]³⁺ ion accounts for approximately 54-59% of the experimental single-ion hydration enthalpy of Sc(III).[3]

Conclusion

Quantum chemical calculations are an indispensable tool for elucidating the intricate details of this compound complexes. These methods provide valuable insights into molecular geometries, vibrational spectra, and the energetics of complexation, complementing experimental findings. The continued development of computational methods and computing power will undoubtedly lead to an even deeper understanding of the chemistry of scandium and its applications in science and medicine. For professionals in drug development, these computational approaches can aid in the rational design of scandium-based radiopharmaceuticals by predicting the stability and coordination of chelating ligands in the presence of biologically relevant anions.

References

An In-depth Technical Guide to the Molar Mass and Elemental Composition of Scandium Perchlorate (Sc(ClO4)3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molar mass and elemental composition of Scandium Perchlorate (B79767), Sc(ClO4)3. It includes detailed calculations, tabulated data for clarity, and outlines standard experimental protocols for the empirical determination of its elemental composition.

Molar Mass of Scandium Perchlorate

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The chemical formula Sc(ClO4)3 indicates that one molecule of this compound contains one scandium atom, three chlorine atoms, and twelve oxygen atoms.

The calculation of the molar mass is based on the standard atomic weights of these elements:

The molar mass (M) of Sc(ClO4)3 is calculated as follows:

M(Sc(ClO4)3) = (1 × Atomic Mass of Sc) + (3 × Atomic Mass of Cl) + (12 × Atomic Mass of O) M(Sc(ClO4)3) = (1 × 44.956) + (3 × 35.45) + (12 × 15.999) M(Sc(ClO4)3) = 44.956 + 106.35 + 191.988 M(Sc(ClO4)3) = 343.294 g/mol

Elemental Composition of this compound

The elemental composition is expressed as the percentage by mass of each element within the compound.

-

Percentage of Scandium (%Sc): %Sc = (Mass of Sc in compound / Molar Mass of compound) × 100 %Sc = (44.956 / 343.294) × 100 %Sc ≈ 13.095%

-

Percentage of Chlorine (%Cl): %Cl = (Mass of Cl in compound / Molar Mass of compound) × 100 %Cl = (106.35 / 343.294) × 100 %Cl ≈ 30.982%

-

Percentage of Oxygen (%O): %O = (Mass of O in compound / Molar Mass of compound) × 100 %O = (191.988 / 343.294) × 100 %O ≈ 55.923%

Data Presentation

The quantitative data for the molar mass and elemental composition of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Atomic and Molar Mass Data

| Element | Symbol | Atomic Mass ( g/mol ) | Quantity in Formula | Total Mass Contribution ( g/mol ) |

| Scandium | Sc | 44.956[1][2] | 1 | 44.956 |

| Chlorine | Cl | 35.45 | 3 | 106.35 |

| Oxygen | O | 15.999[3][4][5][6] | 12 | 191.988 |

| Total | Sc(ClO4)3 | 343.294 |

Table 2: Elemental Composition Summary

| Element | Symbol | Percentage by Mass (%) |

| Scandium | Sc | 13.095 |

| Chlorine | Cl | 30.982 |

| Oxygen | O | 55.923 |

| Total | 100.000 |

Logical Workflow for Calculation

The following diagram illustrates the logical steps taken to calculate the molar mass and elemental composition of this compound.

Caption: Logical workflow for molar mass and elemental composition calculation.

Experimental Protocols for Elemental Analysis

The empirical determination of the elemental composition of this compound requires distinct analytical methods for each element.

5.1. Determination of Scandium by ICP-OES

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for quantifying metallic elements like scandium.[4][7][8]

-

Sample Preparation:

-

Accurately weigh a sample of Sc(ClO4)3 (approx. 100 mg) into a 100 mL volumetric flask.

-

Dissolve the sample in deionized water and dilute to the mark. This creates a stock solution.

-

Prepare a series of calibration standards of known scandium concentrations from a certified scandium reference material. The matrix of the standards should be matched to the sample matrix as closely as possible.

-

Prepare a blank solution (deionized water).

-

-

Instrumentation:

-

Use an ICP-OES instrument equipped with a suitable nebulizer for aqueous solutions.

-

Optimize instrument parameters (e.g., plasma power, gas flow rates, sample uptake rate) for scandium analysis.

-

Select a prominent, interference-free emission line for scandium (e.g., 361.383 nm).

-

-

Analysis:

-

Aspirate the blank, calibration standards, and the sample solution into the plasma.

-

Measure the emission intensity for each solution.

-

Construct a calibration curve by plotting emission intensity versus the concentration of the standards.

-

Determine the concentration of scandium in the sample solution from the calibration curve.

-

Calculate the mass percentage of scandium in the original solid sample.

-

5.2. Determination of Perchlorate by Ion Chromatography

Ion Chromatography (IC) with suppressed conductivity detection is the standard method for the analysis of the perchlorate anion.[1][3][9]

-

Sample Preparation:

-

Use the same stock solution prepared for the ICP-OES analysis.

-

If necessary, further dilute an aliquot of the stock solution with deionized water to bring the perchlorate concentration within the linear range of the instrument.

-

Prepare a series of perchlorate calibration standards from a certified reference material.

-

-

Instrumentation:

-

Utilize an ion chromatograph equipped with a guard column, an analytical column suitable for perchlorate separation (e.g., Dionex IonPac AS16), a suppressor, and a conductivity detector.[2]

-

The eluent is typically a hydroxide (B78521) solution (e.g., 0.10 M NaOH).[2]

-

-

Analysis:

-

Inject the blank, standards, and the sample solution into the chromatograph.

-

Identify the perchlorate peak based on its retention time compared to the standards.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the perchlorate concentration in the sample.

-

From the concentration of perchlorate, calculate the mass percentage of chlorine in the original sample.

-

5.3. Determination of Oxygen

The oxygen content is typically not determined directly but is calculated by difference after quantifying the scandium and chlorine content.

-

Calculation by Difference:

-

% Oxygen = 100% - (% Scandium + % Chlorine)

-

This method assumes that Sc, Cl, and O are the only elements present in the sample.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the elemental analysis of this compound.

Caption: Experimental workflow for the elemental analysis of Sc(ClO4)3.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. rsc.org [rsc.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Unveiling Scandium: A Technical Guide to its Discovery and Early Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and early history of scandium and its compounds. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the foundational chemistry of this unique element. The document details the initial prediction of its existence, the key experiments leading to its isolation, and the early characterization of its fundamental compounds. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols from the seminal research are provided. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this pivotal chapter in chemical history.

The Prediction of a Missing Element: Mendeleev's "Ekaboron"

The story of scandium begins not with its discovery, but with a remarkable prediction. In 1869, the Russian chemist Dmitri Mendeleev, in formulating his periodic table, identified a gap between calcium (atomic weight ~40) and titanium (atomic weight ~48).[1] He postulated the existence of an undiscovered element that would occupy this position, which he named "ekaboron" (symbol Eb), from the Sanskrit word "eka" (one) and "boron" due to its predicted similarity to boron.[2][3] Mendeleev went on to forecast several of its physical and chemical properties with striking accuracy.

The Discovery by Lars Fredrik Nilson (1879)

The predicted ekaboron remained a theoretical entity for a decade until the work of Swedish chemist Lars Fredrik Nilson at the University of Uppsala. In 1879, while working to isolate ytterbium from the minerals euxenite and gadolinite, Nilson serendipitously discovered the new element.[2][3] He named it scandium in honor of his native Scandinavia.[4]

Experimental Protocol for the Isolation of Scandium Oxide (Scandia)

Nilson's isolation of scandium oxide (scandia, Sc₂O₃) was a meticulous and arduous process, starting with 10 kilograms of euxenite to ultimately yield approximately 2 grams of the pure oxide.[2][3] The general workflow is outlined below.

Experimental Workflow for Scandia Isolation by Nilson (1879)

Caption: Workflow of L.F. Nilson's isolation of Scandia.

While Nilson's original 1879 paper in Comptes Rendus provides a summary, the precise details of the initial processing steps of the euxenite ore are not extensively documented. The core of his method, however, involved the fractional crystallization and thermal decomposition of the nitrates of the rare earth elements present in the mineral. By carefully heating the erbium nitrate, he observed the separation of a new earth with a lower atomic weight than ytterbia.[1]

Initial Characterization and Spectral Analysis

Nilson's initial characterization of the newly discovered substance involved determining its atomic weight and observing its spectral properties. Spectral analysis of the isolated scandia revealed a unique set of about 30 spectral lines, confirming the presence of a new element.[1]

Confirmation and Further Characterization by Per Teodor Cleve (1879)

Shortly after Nilson's discovery, his colleague at the University of Uppsala, Per Teodor Cleve, conducted a more thorough investigation of the new element.[4] Cleve's work was instrumental in confirming that scandium was indeed Mendeleev's predicted ekaboron. He prepared a variety of scandium compounds and determined the atomic weight of the element with greater accuracy.

Synthesis of Early Scandium Compounds

Cleve successfully synthesized a range of scandium salts, providing the first look into the element's chemical behavior. The compounds he prepared included:

-

Scandium Sulfate

-

Scandium Nitrate

-

Scandium Oxalate

-

Scandium Acetate

-

Scandium Formate

-

Potassium Scandium Sulfate (a double salt)

The synthesis of these compounds allowed for a more comprehensive understanding of scandium's reactivity and its preference for the +3 oxidation state, a key characteristic of the Group 3 elements.

Logical Flow of the Discovery and Confirmation of Scandium

Caption: The interconnected roles of prediction, discovery, and confirmation.

Quantitative Data of Early Scandium Compounds

The initial studies by Nilson and Cleve provided the first quantitative data for scandium and its compounds. This data was crucial for its placement in the periodic table and for confirming its identity as ekaboron.

| Property | Value | Investigator(s) | Year | Citation(s) |

| Predicted Atomic Weight (Ekaboron) | ~44 | Dmitri Mendeleev | 1869 | [1] |

| Determined Atomic Weight of Scandium | 44 | Lars Fredrik Nilson | 1879 | [1] |

| Formula of Scandium Oxide | Sc₂O₃ | Lars Fredrik Nilson | 1879 | [2][3] |

| Oxidation State in Compounds | +3 | Per Teodor Cleve | 1879 | [5] |

The Eventual Isolation of Metallic Scandium

It is important to note that neither Nilson nor Cleve were able to isolate pure, metallic scandium. The technology of the time made this a formidable challenge. The first successful isolation of metallic scandium was not achieved until 1937 by Fischer, Brunger, and Grienelaus, who used electrolysis of a molten eutectic mixture of potassium, lithium, and scandium chlorides.[4] The first pound of 99% pure scandium metal was not produced until 1960.[4]

Conclusion

The discovery of scandium stands as a landmark achievement in the history of chemistry, beautifully illustrating the predictive power of the periodic table and the meticulous experimental work required to unveil new elements. The pioneering research of Lars Fredrik Nilson and Per Teodor Cleve laid the essential groundwork for our modern understanding of scandium's chemistry and its eventual applications in advanced materials and technologies. This in-depth guide provides a foundational resource for scientists and researchers, offering a clear and detailed account of the discovery and early characterization of scandium and its compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. A Historical Journey into the Discovery of Scandium [scandium.org]

- 3. WebElements Periodic Table » Scandium » historical information [winter.group.shef.ac.uk]

- 4. Scandium - Wikipedia [en.wikipedia.org]

- 5. Scandium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

An In-depth Technical Guide to the Core Principles of Scandium's Lewis Acidity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandium (Sc), the lightest of the Group 3 elements, exhibits potent Lewis acidity that has positioned it as a unique and powerful tool in organic synthesis and catalysis. This guide provides an in-depth exploration of the fundamental principles governing scandium's Lewis acidic character. We will delve into its electronic structure, the role of its orbitals in electron pair acceptance, and the factors that modulate its acidity. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes the underlying concepts and workflows to offer a comprehensive resource for researchers leveraging scandium-based Lewis acids in their work.

Fundamental Principles of Scandium's Lewis Acidity

The Lewis acidity of scandium stems from the electronic configuration of its most common and stable oxidation state, Sc(III). A neutral scandium atom has the electron configuration [Ar] 3d¹4s².[1][2] To achieve the Sc³⁺ cation, it loses its three valence electrons, resulting in an [Ar] configuration with empty 3d and 4s orbitals.[3][4] These low-energy, vacant orbitals are readily available to accept electron pairs from Lewis bases, defining its acidic character.

Several key factors contribute to the notable Lewis acidity of scandium(III):

-

High Charge Density: The Sc³⁺ ion possesses a significant positive charge concentrated in a relatively small ionic radius (approximately 74.5 pm).[5] This high charge-to-radius ratio leads to strong electrostatic interactions with electron donors.

-

Empty d-orbitals: The presence of accessible, empty d-orbitals allows for the formation of stable coordinate bonds with a variety of Lewis basic substrates.

-

Hard Acid Character: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, Sc³⁺ is classified as a hard Lewis acid. This is due to its small size and high charge density.[6] Consequently, it preferentially interacts with hard Lewis bases, such as oxygen- and nitrogen-containing functional groups, which are prevalent in organic chemistry.[6]

The Lewis acidity of scandium can be further tuned by the choice of ligands. Electron-withdrawing ligands, such as the trifluoromethanesulfonate (B1224126) (triflate, OTf) group, enhance the electrophilicity of the scandium center, making compounds like scandium(III) triflate (Sc(OTf)₃) exceptionally strong Lewis acids.[6]

Quantitative Measures of Lewis Acidity

To contextualize the strength of scandium as a Lewis acid, quantitative measures such as pKa values of its aqua ion and Gutmann-Beckett acceptor numbers are employed.

Acidity of the Hexaaquascandium(III) Ion

In aqueous solutions, the Sc³⁺ ion exists as the hexaaquascandium(III) complex, [Sc(H₂O)₆]³⁺.[6][7] The high charge density of the scandium ion polarizes the O-H bonds of the coordinated water molecules, making them more acidic than free water molecules. The hydrolysis of this complex can be represented by the following equilibrium:

[Sc(H₂O)₆]³⁺ + H₂O ⇌ [Sc(H₂O)₅(OH)]²⁺ + H₃O⁺

The pKa for this equilibrium is a direct measure of the Lewis acidity of the Sc³⁺ ion. A lower pKa value indicates a stronger Lewis acid.

| Ion | Ionic Radius (pm) | pKa of Aqua Ion |

| Sc³⁺ | 74.5 | ~4.3 [8] |

| Al³⁺ | 53.5 | ~5.0 |

| Y³⁺ | 90.0 | ~8.5[8] |

| La³⁺ | 103.2 | ~8.5[8] |

| Lu³⁺ | 86.1 | ~7.6[8] |

As shown in the table, the pKa of the hexaaquascandium(III) ion is significantly lower than that of other Group 3 and lanthanide aqua ions, highlighting its superior Lewis acidity.[8]

Gutmann-Beckett Method

The Gutmann-Beckett method provides a semi-quantitative measure of Lewis acidity in non-aqueous solvents by observing the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon coordination to a Lewis acid.[9][10] The acceptor number (AN) is calculated from this chemical shift change. While specific acceptor numbers for many scandium compounds are not widely reported in compiled tables, studies utilizing this method consistently demonstrate the strong Lewis acidic nature of scandium complexes. For instance, the change in the ³¹P chemical shift upon complexation with Sc(OTf)₃ is significant, indicating a strong interaction.[11]

Experimental Protocols

The potent Lewis acidity of scandium compounds, particularly Sc(OTf)₃, has been harnessed to catalyze a wide array of important organic transformations. Below are detailed protocols for several key examples.

Synthesis of Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃)

This protocol describes the preparation of anhydrous Sc(OTf)₃ from scandium oxide.

Materials:

-

Scandium(III) oxide (Sc₂O₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add scandium(III) oxide.

-

Slowly add a 1:1 (v/v) aqueous solution of trifluoromethanesulfonic acid to the flask.

-

Heat the mixture to 100 °C and reflux with stirring for 72 hours.[12]

-

After cooling to room temperature, centrifuge the reaction mixture to separate the solution.[12]

-

Concentrate the resulting clear aqueous solution in vacuo.

-

Dry the resulting hydrated salt at 200 °C under high vacuum (<1 mmHg) for 40 hours to yield anhydrous Sc(OTf)₃.[13]

-

Store the anhydrous product in a desiccator over P₂O₅.

Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation

This protocol details the alkylation of an aromatic compound with an alcohol as the alkylating agent, catalyzed by Sc(OTf)₃.

Materials:

-

Aromatic compound (e.g., anisole)

-

Alkylating agent (e.g., benzyl (B1604629) alcohol)

-

Scandium(III) triflate (Sc(OTf)₃)

-

Nitromethane (B149229) (solvent)

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add Sc(OTf)₃ (10 mol%).

-

Add nitromethane as the solvent.

-

Add the aromatic compound (1.0 equivalent) and the alkylating agent (1.2 equivalents) to the flask.

-

Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sc(OTf)₃-Catalyzed Diels-Alder Reaction

This protocol outlines a typical Diels-Alder reaction catalyzed by Sc(OTf)₃.

Materials:

-

Diene (e.g., cyclopentadiene)

-

Dienophile (e.g., 3-crotonoyl-2-oxazolidinone)

-

Scandium(III) triflate (Sc(OTf)₃)

-

Chiral ligand (for asymmetric catalysis, e.g., PyBox)

-

Dichloromethane (solvent)

-

Molecular sieves 4Å

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, stir a mixture of Sc(OTf)₃ (10 mol%), the chiral ligand (10 mol%), and activated molecular sieves 4Å in dichloromethane for 30 minutes at room temperature.

-

Cool the mixture to the desired temperature (e.g., -78 °C).

-

Add the dienophile (1.0 equivalent) and stir for 15 minutes.

-

Add the diene (3.0 equivalents) and stir the reaction mixture at the same temperature until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica (B1680970) gel column chromatography.

Sc(OTf)₃-Catalyzed Asymmetric Michael Addition

This protocol describes an enantioselective Michael addition of an indole (B1671886) to an enone.

Materials:

-

Indole (1.2 equivalents)

-

trans-2-enoyl pyridine (B92270) 1-oxide (enone, 1.0 equivalent)

-

Scandium(III) triflate (Sc(OTf)₃, 5 mol%)

-

Chiral enlarged Salen ligand (6 mol%)

-

Dry chloroform (B151607) (solvent)

Procedure:

-

In a dry flask under a nitrogen atmosphere, stir a solution of the chiral ligand, the enone, and Sc(OTf)₃ in dry chloroform at room temperature for 1 hour.[14]

-

Cool the reaction mixture to -20 °C and stir for 10 minutes.[14]

-

Add the indole to the reaction mixture.[14]

-

Stir the reaction at -20 °C until completion (monitored by TLC).[14]

-

Directly purify the crude reaction mixture by flash column chromatography on silica gel to afford the desired product.

Characterization Techniques

The characterization of scandium complexes and the study of their Lewis acidity rely on a variety of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁴⁵Sc NMR is a powerful tool for directly probing the scandium nucleus and its local environment, although its quadrupolar nature can lead to broad signals. ¹H, ¹³C, and ¹⁹F NMR are routinely used to characterize the organic ligands and substrates. As mentioned, ³¹P NMR is key in the Gutmann-Beckett method.[11]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about scandium complexes, including coordination numbers, geometries, and bond lengths, offering insights into the steric and electronic environment of the scandium center.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing the coordination of Lewis bases to the scandium center, often seen as a shift in the stretching frequency of the donor group (e.g., a carbonyl group).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of newly synthesized scandium complexes.[3]

Conclusion

The Lewis acidity of scandium(III) is a consequence of its unique electronic structure, characterized by a high charge density and accessible empty d-orbitals. This inherent reactivity can be further amplified through the use of electron-withdrawing ligands, making compounds like scandium(III) triflate highly effective catalysts for a broad range of organic transformations. The ability of scandium-based Lewis acids to function in both organic and aqueous media, often with high selectivity and recyclability, underscores their importance in modern synthetic chemistry. This guide provides a foundational understanding of these principles, supported by quantitative data and practical experimental protocols, to aid researchers in the effective application of scandium's Lewis acidity.

References

- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. escholarship.org [escholarship.org]

- 4. Scandium - Wikipedia [en.wikipedia.org]

- 5. Lewis acid stabilized methylidene and oxoscandium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Scandium compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Scandium Perchlorate: Hydrated vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the properties, synthesis, and applications of hydrated and anhydrous scandium perchlorate (B79767). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of scandium-based Lewis acids in their work.

Introduction

Scandium(III) perchlorate, Sc(ClO₄)₃, is a powerful Lewis acid that finds application in various chemical transformations. Like many metal salts, it can exist in both a hydrated and an anhydrous form. The presence or absence of water molecules in the crystal lattice significantly influences the compound's physicochemical properties, reactivity, and handling requirements. Understanding these differences is crucial for the effective and safe utilization of scandium perchlorate in research and development. This guide will delineate the key distinctions between the hydrated and anhydrous forms of this compound, providing quantitative data, experimental protocols, and visual representations of its chemical behavior.

Physicochemical Properties

The following tables summarize the known and estimated physicochemical properties of this compound hydrate (B1144303) (typically nonahydrate or hexahydrate) and anhydrous this compound. It is important to note that specific experimental data for some properties of these compounds are not widely available in the literature; in such cases, values are either not provided or are based on analogous compounds and should be treated as estimates.

Table 1: General and Physical Properties

| Property | This compound Hydrate (Sc(ClO₄)₃·nH₂O) | Anhydrous this compound (Sc(ClO₄)₃) |

| Molecular Formula | Sc(ClO₄)₃·9H₂O (Nonahydrate) | Sc(ClO₄)₃ |

| Molecular Weight | 505.46 g/mol (for Nonahydrate) | 343.31 g/mol [1] |

| Appearance | White crystalline solid or colorless aqueous solution | White to off-white crystalline solid |

| Density | Data for solid not available; 1.449 g/mL for 40-50% aq. solution at 25 °C[2][3] | Data not available |

| Melting Point | Data not available (decomposes upon heating) | Data not available (decomposes upon heating) |

| Boiling Point | Data not available | Data not available |

Table 2: Solubility Properties

| Solvent | This compound Hydrate | Anhydrous this compound |

| Water | Very soluble | Soluble, reacts exothermically to form the hydrate[4] |

| Ethanol | Soluble | Soluble[5] |

| Acetone | Soluble | Soluble[5] |

| Other Organic Solvents | Generally soluble in polar organic solvents. | Generally soluble in polar organic solvents. |

Note: Some sources list anhydrous this compound as "insoluble in water"[2][6], which is likely incorrect given its hygroscopic nature and the fact that it is often sold as a concentrated aqueous solution.

Synthesis and Experimental Protocols

Synthesis of this compound Hydrate

The hydrated form of this compound is typically prepared by the reaction of a scandium(III) source, such as scandium oxide, with perchloric acid[4].

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of scandium(III) oxide (Sc₂O₃) in small portions to a stirred, cooled solution of 70% perchloric acid (HClO₄). The reaction is exothermic.

-

Dissolution: Continue stirring the mixture, and gently heat if necessary, until all the scandium oxide has dissolved, resulting in a clear, colorless solution.

-

Crystallization: Allow the solution to cool to room temperature. Slow evaporation of the solvent will yield crystalline this compound hydrate. The degree of hydration (e.g., nonahydrate) can be influenced by the crystallization conditions.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator over a suitable drying agent.

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound is more challenging due to the potential for hydrolysis and the explosive nature of anhydrous perchlorates. Two primary methods are reported:

Method 1: Dehydration of the Hydrate

This method involves the controlled heating of the hydrated salt, typically under vacuum.

Experimental Protocol:

-

Initial Dehydration: Place the this compound hydrate in a flask and heat gently under vacuum. The water of hydration will be removed. This process must be done with extreme caution as rapid heating can lead to decomposition.

-

Final Dehydration: For complete removal of water, a more reactive dehydrating agent or higher temperatures may be required. However, heating perchlorates to high temperatures is hazardous. An alternative is to use a method analogous to the preparation of anhydrous scandium chloride, where the hydrate is treated with a dehydrating agent like thionyl chloride in an appropriate solvent, followed by removal of the solvent and excess reagent under vacuum[7].

Method 2: Reaction of Scandium(III) Chloride with Dichlorine Hexoxide

A more specialized method involves the reaction of anhydrous or hydrated scandium(III) chloride with dichlorine hexoxide (Cl₂O₆)[8]. This method is highly hazardous and should only be attempted by experienced chemists with appropriate safety measures in place.

Experimental Protocol:

-

Reactant Preparation: Prepare dichlorine hexoxide (Cl₂O₆) through the ozonolysis of chlorine dioxide.

-

Reaction: React hydrated scandium(III) chloride (ScCl₃·nH₂O) with Cl₂O₆. This reaction proceeds through a solvated intermediate, Sc(ClO₄)₃·0.25Cl₂O₆[8].

-

Isolation: The solvated intermediate is then heated to 95 °C under dynamic vacuum to remove the Cl₂O₆, yielding anhydrous Sc(ClO₄)₃[8].

References

- 1. mdpi.com [mdpi.com]

- 2. americanelements.com [americanelements.com]

- 3. Scandium(III) perchlorate 40wt. water 14066-05-8 [sigmaaldrich.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. srdata.nist.gov [srdata.nist.gov]